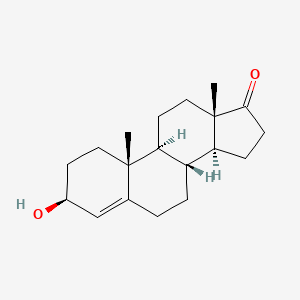

4-Androsten-3beta-ol-17-one

Description

Steroid Hormones: Classification and Context

Steroid hormones are a class of lipids derived from cholesterol that function as signaling molecules in a wide range of physiological processes. rndsystems.comvedantu.com These hormones are synthesized primarily in the adrenal glands, gonads (testes and ovaries), and placenta. rndsystems.comvedantu.com Structurally, they are characterized by a core four-ring system known as the cyclopenta[a]phenanthrene backbone. ontosight.aiontosight.ai

Steroid hormones are broadly categorized into two main classes: corticosteroids and sex steroids. wikipedia.orgpharmacologyeducation.org This classification is based on the receptors to which they bind. wikipedia.org

Corticosteroids: These are synthesized in the adrenal cortex and are further divided into:

Glucocorticoids (e.g., cortisol): Primarily involved in regulating metabolism, immune response, and stress. vedantu.compharmacologyeducation.org

Mineralocorticoids (e.g., aldosterone): Mainly regulate salt and water balance. pharmacologyeducation.orgproteopedia.org

Sex Steroids: These are primarily produced by the gonads and are responsible for the development of secondary sexual characteristics and reproductive function. pharmacologyeducation.org They are categorized as:

Androgens (e.g., testosterone): The principal male sex hormones. vedantu.com

Estrogens (e.g., estradiol): The primary female sex hormones. vedantu.com

Progestogens (e.g., progesterone): Crucial for the menstrual cycle and pregnancy. vedantu.com

A sixth related system involves Vitamin D derivatives, which are structurally similar and interact with homologous receptors. wikipedia.orgproteopedia.org Steroid hormones are lipid-soluble, allowing them to pass through cell membranes and bind to intracellular nuclear receptors, typically leading to slower, genomic effects by altering gene transcription. rndsystems.com They can also bind to membrane receptors for more rapid, non-genomic actions. rndsystems.com Due to their low solubility in water, they are transported through the bloodstream bound to carrier proteins. wikipedia.org

Systematic and Common Nomenclature of 4-Androsten-3beta-ol-17-one

This compound is a C19 steroid, placing it within the androgen class of sex steroids. ontosight.ai It is a naturally occurring compound in the human body and serves as a metabolic intermediate in the biosynthesis of other steroid hormones. ontosight.ai

The fundamental structure of all steroids is the gonane, or cyclopenta[a]phenanthrene, nucleus. For C19 steroids like this compound, this base is the androstane (B1237026) skeleton. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), precisely describes its chemical structure.

The IUPAC name is (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one . veeprho.comsimsonpharma.comnih.govpharmaffiliates.com This nomenclature details the stereochemistry at each chiral center and the location of the functional groups: a hydroxyl (-OH) group at carbon position 3, a ketone (=O) group at position 17, and a double bond between carbons 4 and 5 within the androstane framework. The "3-beta" designation indicates that the hydroxyl group at the C-3 position is oriented above the plane of the steroid ring system.

In scientific literature and commercial contexts, this compound is known by several synonyms. These names often highlight specific structural features or are historical in origin. Understanding these synonyms is crucial for navigating research and chemical databases.

The most common synonym is 3β-Hydroxy-4-androstenone . ontosight.aicymitquimica.combiosynth.com Other names include 4-Androstene-3β-ol-17-one, (3β)-3-Hydroxyandrost-4-en-17-one, and 4-Dehydroepiandrosterone (4-DHEA). ontosight.aisimsonpharma.comnih.govcymitquimica.com

| Synonym | Reference |

|---|---|

| 3β-Hydroxy-4-androstenone | ontosight.aibiosynth.com |

| 4-Androstene-3β-ol-17-one | ontosight.aiveeprho.com |

| (3β)-3-Hydroxyandrost-4-en-17-one | simsonpharma.comcymitquimica.com |

| 3beta-Hydroxyandrost-4-en-17-one | simsonpharma.comnih.gov |

| 4-Dehydroepiandrosterone (4-DHEA) | cymitquimica.com |

| Androst-4-en-17-one, 3-hydroxy-, (3β)- | ontosight.ainih.gov |

The precise biological activity and function of a steroid are dictated by its three-dimensional structure. Minor changes in the arrangement of atoms (stereoisomerism) or functional groups can lead to significant differences in biological roles.

Distinction from Stereoisomers: The stereochemistry of this compound is critical. The "beta" configuration of the hydroxyl group at C-3 is a key feature. Its stereoisomer would be 4-Androsten-3-alpha-ol-17-one, where the hydroxyl group projects below the plane of the ring. Another important isomer is dehydroepiandrosterone (B1670201) (DHEA), or androst-5-en-3β-ol-17-one. wikipedia.org While DHEA shares the 3-beta-hydroxyl group and the 17-ketone, its double bond is located between carbons 5 and 6 (a delta-5 steroid), not carbons 4 and 5 like this compound (a delta-4 steroid). wikipedia.orgwikipedia.org

Distinction from Androstenedione (B190577): this compound is structurally distinct from Androstenedione , also known as 4-Androstene-3,17-dione . wikipedia.orgnih.gov Both are C19 delta-4 steroids, but they differ at carbon position 3. nih.govresearchgate.net While this compound possesses a hydroxyl group at C-3, androstenedione has a ketone group at this position. nih.govresearchgate.net This makes androstenedione a dione (B5365651) (two ketone groups), whereas this compound is a hydroxy-ketone. nih.gov Androstenedione is a well-known precursor in the biosynthesis of both testosterone (B1683101) and estrone (B1671321). wikipedia.orgnih.govnih.gov

| Feature | This compound | Androstenedione |

|---|---|---|

| Systematic Name | (3β)-3-Hydroxyandrost-4-en-17-one | Androst-4-ene-3,17-dione |

| Molecular Formula | C₁₉H₂₈O₂ ontosight.aisimsonpharma.com | C₁₉H₂₆O₂ nih.gov |

| Functional Group at C-3 | Hydroxyl (-OH) | Ketone (=O) |

| Functional Group at C-17 | Ketone (=O) | Ketone (=O) |

| Double Bond Position | C4-C5 | C4-C5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYTXBKVYDESSJ-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433223 | |

| Record name | 3beta-Hydroxyandrost-4-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-44-8 | |

| Record name | 3β-Hydroxyandrost-4-en-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Androsten-3beta-ol-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta-Hydroxyandrost-4-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ANDROSTEN-3.BETA.-OL-17-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U3PGO66GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endogenous Biosynthesis and Steroidogenesis Pathways

Origins within the Steroidogenic Cascade

The synthesis of all steroid hormones, including 4-Androsten-3β-ol-17-one, is a testament to the intricate and efficient biochemical machinery of the human body. This process, known as steroidogenesis, begins with a common, yet crucial, precursor molecule.

Cholesterol as the Ultimate Precursor

The journey of steroid hormone production commences with cholesterol, a 27-carbon sterol. kegg.jpajrconline.org This essential molecule serves as the foundational building block for all classes of steroid hormones. kegg.jp Within the mitochondria of steroidogenic tissues, the first and rate-limiting step of steroidogenesis occurs: the conversion of cholesterol to pregnenolone (B344588). scielo.br This reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme, also known as CYP11A1 or P450scc. scielo.brwikipedia.org

Role of Pregnenolone and 17α-Hydroxypregnenolone

Following its formation, pregnenolone can proceed down several pathways. In the synthesis route leading towards androgens, pregnenolone is hydroxylated at the 17α position by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1). wikipedia.orgwikipedia.org This reaction yields 17α-hydroxypregnenolone. scielo.br This intermediate is a critical juncture in the steroidogenic pathway, as it is the direct precursor to dehydroepiandrosterone (B1670201) (DHEA), which is chemically known as 3β-hydroxy-5-androsten-17-one. wikipedia.orgscielo.br

Biosynthesis from DHEA and 17α-Hydroxyprogesterone

The formation of key androgen precursors from C21 steroids is a pivotal stage in steroidogenesis, orchestrated by specific enzymes that dictate the flow of intermediates.

Enzymatic Actions of 17,20-Lyase

The enzyme CYP17A1 possesses a second crucial function known as 17,20-lyase activity. wikipedia.orgbioscientifica.com This activity is responsible for cleaving the bond between carbon 17 and carbon 20 of 17α-hydroxypregnenolone, resulting in the formation of the 19-carbon steroid, dehydroepiandrosterone (DHEA). wikipedia.orgbioscientifica.com Similarly, CYP17A1 can also act on 17α-hydroxyprogesterone, another C21 steroid, to produce androstenedione (B190577). bioscientifica.comwikipedia.org The 17,20-lyase activity of CYP17A1 is therefore essential for the production of all androgens. wikipedia.org

Involvement of 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) plays a critical role in the conversion of Δ5-steroids to Δ4-steroids. wikipedia.org Specifically, it catalyzes the conversion of DHEA (a Δ5-steroid) to androstenedione (a Δ4-steroid). wikipedia.orgwikipedia.org This reaction involves the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the B-ring to the A-ring of the steroid nucleus. bioscientifica.com

Tissue-Specific Production (Adrenal Glands and Gonads)

The synthesis of 4-Androsten-3β-ol-17-one and other androgens is not ubiquitous throughout the body but is primarily localized to specific endocrine glands. The adrenal glands and the gonads (testes and ovaries) are the principal sites of its production. ontosight.aiwikipedia.org In the adrenal cortex, specifically the zona reticularis, DHEA is synthesized from cholesterol. wikipedia.orgnih.gov The gonads also contribute to the circulating pool of DHEA, although to a lesser extent than the adrenal glands. wikipedia.orgmdpi.com The enzymes necessary for the entire steroidogenic pathway, including CYP11A1, CYP17A1, and 3β-HSD, are expressed in these tissues, enabling them to carry out the complete synthesis of androgens from cholesterol. nih.govmonash.edu

Table of Compound Names

| Trivial Name | Chemical Name |

| 4-Androsten-3β-ol-17-one | 4-Androsten-3β-ol-17-one |

| Cholesterol | Cholest-5-en-3β-ol |

| Pregnenolone | 3β-Hydroxypregn-5-en-20-one |

| 17α-Hydroxypregnenolone | 3β,17α-Dihydroxypregn-5-en-20-one |

| Dehydroepiandrosterone (DHEA) | 3β-Hydroxyandrost-5-en-17-one |

| 17α-Hydroxyprogesterone | 17α-Hydroxypregn-4-ene-3,20-dione |

| Androstenedione | Androst-4-ene-3,17-dione |

| Testosterone (B1683101) | 17β-Hydroxyandrost-4-en-3-one |

| Dihydrotestosterone (B1667394) (DHT) | 17β-Hydroxy-5α-androstan-3-one |

| Estrone (B1671321) | 3-Hydroxyestra-1,3,5(10)-trien-17-one |

| Androstenediol | Androst-5-ene-3β,17β-diol |

| Androsterone (B159326) | 3α-Hydroxy-5α-androstan-17-one |

| Cortisol | 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione |

| Aldosterone | 11β,21-Dihydroxy-3,20-dioxopregn-4-en-18-al |

| Progesterone | Pregn-4-ene-3,20-dione |

| 11-Deoxycortisol | 17α,21-Dihydroxypregn-4-ene-3,20-dione |

| Corticosterone | 11β,21-Dihydroxypregn-4-ene-3,20-dione |

| 18-Hydroxycorticosterone | 11β,18,21-Trihydroxypregn-4-ene-3,20-dione |

| 11β-Hydroxyandrostenedione | 11β-Hydroxyandrost-4-ene-3,17-dione |

| 5α-Androstanedione | 5α-Androstane-3,17-dione |

| 5α-Pregnane-3α,17α-diol-20-one | 5α-Pregnane-3α,17α-diol-20-one |

| 5α-Androstan-3α,17β-diol | 5α-Androstane-3α,17β-diol |

| 5α-Pregnan-17α-ol-3,20-dione | 5α-Pregnan-17α-ol-3,20-dione |

| 5,16-Androstadien-3β-ol | Androsta-5,16-dien-3β-ol |

| 1,4,6-Androstatrien-3,17-dione | Androsta-1,4,6-triene-3,17-dione |

| 1α,2α-Epoxy-4,6-androstadien-3,17-dione | 1α,2α-Epoxyandrosta-4,6-diene-3,17-dione |

| 5α,6α-Epoxyandrostan-3β-ol-17-one | 5α,6α-Epoxyandrostan-3β-ol-17-one |

| 4,6-Androstadien-3β,17β-diol | Androsta-4,6-diene-3β,17β-diol |

| 7β-Ethoxy-6α-hydroxy-1,4-androstadien-3,17-dione | 7β-Ethoxy-6α-hydroxyandrosta-1,4-diene-3,17-dione |

Adrenal Contribution to Circulating Precursors

The adrenal glands, specifically the zona reticularis of the adrenal cortex, are the primary sites of DHEA production in humans. wikipedia.orgnih.gov The synthesis of DHEA in the adrenal glands is under the control of the adrenocorticotropic hormone (ACTH). wikipedia.orgnih.gov This DHEA, along with its sulfated form (DHEAS), is released into circulation and serves as a major precursor for the production of other androgens and estrogens in peripheral tissues. nih.govnih.gov The adrenal glands secrete the vast majority of the body's DHEA, with estimates suggesting they account for 75-90% of the total production. nih.gov This adrenal output provides a substantial reservoir of precursors for the synthesis of various steroid hormones throughout the body. nih.gov

Gonadal Synthesis in Testes and Ovaries

While the adrenal glands are the main producers of DHEA, the gonads—testes in males and ovaries in females—also contribute to its synthesis, albeit to a lesser extent. wikipedia.orgnih.gov In the testes, Leydig cells are responsible for testosterone production, and this process involves the synthesis of DHEA as an intermediate. wikipedia.org Similarly, the theca cells of the ovaries produce androgens, including DHEA, which then serve as precursors for estrogen synthesis in the granulosa cells. nih.govwikipedia.org

Studies on human fetal gonads have confirmed the presence of active steroidogenic pathways. mdpi.com Research has shown that fetal testes can metabolize pregnenolone to DHEA and testosterone. mdpi.com In fetal ovaries, the conversion of pregnenolone to DHEA has also been observed, indicating the early establishment of these biosynthetic capabilities. mdpi.com After menopause, the ovary continues to be a significant source of androstenedione, a steroid closely related to and a metabolite of DHEA. wikipedia.org

Metabolic Transformations and Enzymatic Regulation

Conversion Pathways to Androgens

The primary biological significance of 4-Androsten-3β-ol-17-one lies in its role as a precursor to the principal male sex hormone, testosterone (B1683101), and its even more potent derivative, dihydrotestosterone (B1667394) (DHT). ontosight.ai This activation process is a multi-step enzymatic cascade.

Reduction to Testosterone by 17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

The conversion of 4-Androsten-3β-ol-17-one to testosterone is a critical step catalyzed by the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes. mdpi.comresearchgate.net These enzymes are oxidoreductases that facilitate the reduction of a 17-keto group to a 17β-hydroxyl group, a defining structural change that imparts significant biological activity. wikipedia.org Specifically, the reaction involves the conversion of the 17-ketone on the D-ring of the steroid nucleus into a hydroxyl group, yielding testosterone. oup.com

Different isoforms of 17β-HSD exhibit varying substrate specificities and tissue distribution. oup.comoncotarget.com For instance, certain types are highly efficient in converting androstenedione (B190577) to testosterone. mdpi.combioscientifica.com The interconversion between androstenedione and testosterone is a key regulatory point in androgen synthesis, with 17β-HSDs playing a pivotal role. wikipedia.orgbioscientifica.com

| Enzyme Family | Function | Substrate | Product |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Reduction of 17-ketosteroids | 4-Androsten-3β-ol-17-one | Testosterone |

Further Conversion to Dihydrotestosterone (DHT) via 5α-Reductase Enzymes

Testosterone, once formed, can be further metabolized into the more potent androgen, dihydrotestosterone (DHT). ontosight.aiwikipedia.org This conversion is mediated by the enzyme 5α-reductase. researchgate.netox.ac.ukfrontiersin.org There are three known isozymes of 5α-reductase (type 1, 2, and 3), which catalyze the reduction of the double bond between carbons 4 and 5 in the A-ring of testosterone. ox.ac.ukwikipedia.org This structural modification results in the formation of DHT, a ligand that binds to the androgen receptor with higher affinity and stability than testosterone. wikipedia.orgthieme-connect.com

The activity of 5α-reductase is crucial in tissues where DHT is the primary active androgen, such as the prostate gland, skin, and hair follicles. wikipedia.orgfrontiersin.org The conversion of testosterone to DHT represents a significant amplification of the androgenic signal.

Catabolism and Inactivation Pathways

Parallel to the activation pathways, 4-Androsten-3β-ol-17-one and its active metabolites are subject to catabolic processes that lead to their inactivation and eventual elimination from the body. nih.gov These pathways ensure the tight regulation of androgen levels.

Formation of Androsterone (B159326) and Etiocholanolone (B196237)

A major route of testosterone metabolism involves its conversion to the 17-ketosteroids androsterone and etiocholanolone. nih.govwikipedia.orghmdb.ca These metabolites are significantly less androgenic than testosterone and are considered inactive breakdown products. nih.gov The formation of androsterone and etiocholanolone represents a key inactivation pathway. wikipedia.org

Enzymatic Reduction by 5α- and 5β-Reductases

The initial step in the formation of androsterone and etiocholanolone involves the reduction of the A-ring of precursor androgens. This is catalyzed by two distinct enzymes: 5α-reductase and 5β-reductase. frontiersin.orgresearchgate.net

5α-Reductase: This enzyme converts testosterone to 5α-dihydrotestosterone (DHT). DHT is then further metabolized to androsterone. wikipedia.org

5β-Reductase (AKR1D1): This enzyme converts testosterone to 5β-dihydrotestosterone. researchgate.netnih.gov Subsequently, 5β-dihydrotestosterone is metabolized to etiocholanolone. wikipedia.org

| Enzyme | Function | Precursor | Product |

| 5α-Reductase | A-ring reduction | Testosterone | 5α-Dihydrotestosterone (DHT) |

| 5β-Reductase | A-ring reduction | Testosterone | 5β-Dihydrotestosterone |

| 3α-Hydroxysteroid Dehydrogenase | Further metabolism | 5α-Dihydrotestosterone | Androsterone |

| 3α-Hydroxysteroid Dehydrogenase | Further metabolism | 5β-Dihydrotestosterone | Etiocholanolone |

Conjugation for Excretion and Transport

To facilitate their removal from the body, the steroid metabolites undergo conjugation reactions. These processes increase the water solubility of the steroid molecules, making them easier to transport in the bloodstream and excrete in the urine. wikipedia.orgresearchgate.nettheses.cz The primary conjugation reactions are glucuronidation and sulfation. wikipedia.orgoup.com

Enzymes known as UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid molecule to the steroid, forming a glucuronide conjugate. researchgate.netcas.cz Similarly, sulfotransferase (SULT) enzymes catalyze the addition of a sulfate (B86663) group, creating a sulfate conjugate. wikipedia.orgresearchgate.net These conjugated steroids are biologically inactive and are efficiently cleared by the kidneys. wikipedia.orgcas.cz This conjugation step is the final phase in the metabolic clearance of 4-Androsten-3β-ol-17-one and its downstream metabolites. researchgate.netnih.gov

Compound Nomenclature

| Common Name | Systematic Name |

| 4-Androsten-3β-ol-17-one | 3β-Hydroxyandrost-4-en-17-one |

| Testosterone | 17β-Hydroxyandrost-4-en-3-one |

| Dihydrotestosterone (DHT) | 17β-Hydroxy-5α-androstan-3-one |

| Androsterone | 3α-Hydroxy-5α-androstan-17-one |

| Etiocholanolone | 3α-Hydroxy-5β-androstan-17-one |

| Androstenedione | Androst-4-ene-3,17-dione |

| Dehydroepiandrosterone (B1670201) (DHEA) | 3β-Hydroxyandrost-5-en-17-one |

Aromatization to Estrogenic Steroids

Aromatization is a key metabolic process that converts androgens, like derivatives of 4-Androsten-3β-ol-17-one, into estrogens. kegg.jpimmunotech.cz This transformation is a critical step in the biosynthesis of female sex hormones.

The central enzyme responsible for aromatization is aromatase, also known as cytochrome P450 19A1 (CYP19A1). wikipedia.orgnih.gov Aromatase catalyzes the conversion of androgens into estrogens through a series of oxidative reactions that result in the formation of an aromatic A-ring in the steroid structure. kegg.jpnih.gov The activity of aromatase is crucial for maintaining the balance between androgens and estrogens in the body. wikipedia.org Inhibition of aromatase can lead to a decrease in estrogen levels and a corresponding increase in testosterone. wikipedia.org

Through the action of aromatase, androstenedione, a related compound, is converted to estrone (B1671321) (E1). immunotech.czwikipedia.orgresearchgate.net Testosterone, which can be formed from 4-androstenediol, is converted to the more potent estrogen, estradiol (B170435) (E2). nih.govnih.govwikipedia.org Estrone can also be reversibly converted to estradiol by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgnih.gov This interplay between aromatase and 17β-HSD is fundamental in regulating the levels of different estrogens.

| Androgen Precursor | Enzyme | Estrogenic Product |

|---|---|---|

| Androstenedione | Aromatase | Estrone (E1) |

| Testosterone | Aromatase | Estradiol (E2) |

Molecular Interactions and Biological Activities

Precursor Role in Androgen Receptor Activation

4-Androsten-3beta-ol-17-one functions as a prohormone, meaning it is a precursor to more potent androgens that are capable of activating the androgen receptor (AR). This activation is crucial for mediating the androgenic effects within the body.

The primary mechanism by which this compound influences androgenic activity is through its metabolic conversion to testosterone (B1683101) and subsequently to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This compound is closely related to 4-androstenedione and 4-androstenediol, which are known intermediates in the biosynthesis of testosterone. wikipedia.orgwikipedia.org The conversion of 4-androstenedione to testosterone is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase. wikipedia.orgmdpi.com Once formed, testosterone can then be converted to dihydrotestosterone by the enzyme 5α-reductase. researchgate.netnih.gov

Both testosterone and dihydrotestosterone are the primary biologically active androgens that bind to and activate the androgen receptor, initiating a cascade of downstream signaling that leads to the physiological effects associated with androgens. nih.gov The androgenic and anabolic effects observed following the administration of precursors like 4-androstenedione in hypogonadal men are likely due to this conversion to testosterone. nih.govresearchgate.net

The androgenic potency of testosterone and dihydrotestosterone is directly related to their binding affinity for the androgen receptor. Dihydrotestosterone generally exhibits a higher binding affinity for the androgen receptor compared to testosterone. nih.govtandfonline.com Studies have shown that testosterone dissociates from the androgen receptor about three times faster than dihydrotestosterone, which contributes to DHT's greater potency in mediating androgenic effects. oup.com

The binding affinities of these key metabolites to the androgen receptor have been quantified in various studies. For instance, in one study, the dissociation constant (Kd) for dihydrotestosterone was determined to be 10 ± 0.4 nM, indicating a very high affinity. oup.com In contrast, the precursor 4-androstenedione showed a much lower affinity with a Kd of 648 ± 21 nM. oup.com Another study reported that dihydrotestosterone has an IC50 value of 3.2 nM for displacing a labeled androgen from the androgen receptor. tandfonline.com

| Compound | Binding Affinity Metric | Value | Reference |

|---|---|---|---|

| Dihydrotestosterone (DHT) | Dissociation Constant (Kd) | 10 ± 0.4 nM | oup.com |

| 4-Androstenedione | Dissociation Constant (Kd) | 648 ± 21 nM | oup.com |

| Dihydrotestosterone (DHT) | IC50 | 3.2 nM | tandfonline.com |

| Testosterone | Relative Binding Affinity (RBA) | Lower than DHT | nih.govoup.com |

Interactions with Other Steroid Receptors

The metabolic products of this compound can also interact with other steroid receptors, notably the estrogen receptor, leading to a different set of biological responses.

A key metabolite in the pathway, androstenedione (B190577), can be converted to estrone (B1671321) by the enzyme aromatase. wikipedia.orgnih.govwikipedia.org Estrone is a type of estrogen and can subsequently be converted to the more potent estrogen, estradiol (B170435). nih.gov This process, known as aromatization, primarily occurs in adipose tissue. nih.govnih.govoup.com The conversion of androstenedione to estrone is a significant source of estrogen, particularly in postmenopausal women. oup.com

Therefore, administration of precursors like this compound can lead to an increase in estrogen levels, which can then modulate estrogen receptor activity. Studies have shown that administration of 4-androstenedione leads to significant increases in serum estradiol and estrone levels. nih.govresearchgate.net

Influence on Key Biological Processes (In Vitro and Animal Models)

The biological effects of this compound and its metabolites have been investigated in various in vitro and animal models, particularly in relation to muscle tissue.

In vitro studies have demonstrated that metabolites of this compound can promote myogenesis, the formation of muscular tissue. Specifically, 4-androstenedione has been shown to stimulate myogenesis in pluripotent C3H10T1/2 mesenchymal cells. researchgate.netoup.com This effect is mediated through the androgen receptor, as the stimulatory effects on myosin heavy chain II+ myotubes and the up-regulation of MyoD protein were attenuated by the androgen receptor antagonist, bicalutamide. oup.com

While 4-androstenedione itself can induce these effects, it does so with a substantially lower potency than dihydrotestosterone. nih.govresearchgate.net This suggests that the primary anabolic effects on muscle tissue are driven by the conversion of these precursors to the more potent androgens, testosterone and dihydrotestosterone.

Vascular Reactivity and Related Physiological Responses (Animal Models)

An extensive review of scientific literature did not yield specific studies investigating the direct vascular reactivity or related physiological responses of this compound in animal models. Research on the vasorelaxant effects of androgens has often focused on testosterone and its primary metabolites, such as 5α-dihydrotestosterone and 5β-dihydrotestosterone, which have demonstrated the ability to induce vasodilation in various arterial preparations from several animal species. nih.gov For instance, studies have shown that testosterone can induce rapid, nongenomic vasorelaxation in arteries from rats, rabbits, pigs, and dogs. nih.gov Additionally, dehydroepiandrosterone (B1670201) (DHEA), a precursor steroid, has been observed to improve vascular function in experimental models like ovariectomized rats. nih.gov However, direct experimental data on the vascular effects of this compound remains unavailable in the reviewed literature.

Enzymatic Inhibition Studies (e.g., 5α-reductase inhibition by derivatives)

Derivatives of the androstane (B1237026) skeleton, to which this compound belongs, have been a significant focus of enzymatic inhibition studies, particularly concerning the enzyme 5α-reductase. This enzyme is crucial for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). nih.gov The inhibition of 5α-reductase is a therapeutic strategy for conditions associated with high levels of DHT. nih.govnih.gov

Research has explored the synthesis and evaluation of various steroidal compounds as 5α-reductase inhibitors. Azasteroids, which are steroid derivatives where a nitrogen atom replaces a carbon atom in the steroid ring system, have been a particularly successful class of inhibitors. wikipedia.org For instance, finasteride and dutasteride are well-known 4-azasteroid inhibitors of 5α-reductase. wikipedia.org

Studies on derivatives of the core androstane structure have yielded compounds with varying degrees of inhibitory potency. For example, the synthesis of 3β-substituted amides of 17a-aza-D-homo-4-androsten-17-one has produced derivatives with moderate to potent 5α-reductase inhibitory activity. nih.gov In one study, the analogue 3β-(indolylbutanamido)-17a-aza-D-homo-4-androsten-17-one was identified as a particularly active inhibitor of the 5α-reductase enzyme. nih.gov Conversely, other modifications, such as the introduction of a 16-methyl group to the steroid, have resulted in weak inhibitors of 5α-reductase in both rat and human prostate homogenates. nih.gov

The inhibitory concentration (IC50) values are a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below presents IC50 values for several steroidal inhibitors of 5α-reductase, providing a comparative view of their potency.

| Compound | Enzyme Source | IC50 Value |

|---|---|---|

| Turosteride | Human Prostate 5α-reductase | 55 nM |

| Turosteride | Rat Prostate 5α-reductase | 53 nM |

| Finasteride | Steroid 5α-reductase 2 | 5.0 nM |

| 16α-methyl derivatives | Human Prostate Homogenates | 0.6 - 120 µM |

| 16β-methyl derivatives | Human Prostate Homogenates | 0.6 - 120 µM |

| 16,16-dimethyl derivatives | Human Prostate Homogenates | 0.6 - 120 µM |

Physiological Significance Within Endocrine Systems

Role in Androgen Homeostasis

4-Androsten-3beta-ol-17-one is a central precursor molecule in the synthesis of androgens, thereby playing a pivotal role in maintaining androgen homeostasis. wikipedia.orgnih.gov In various tissues, it is converted into more potent androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are responsible for the development and maintenance of male characteristics. wikipedia.orgguidechem.com This conversion is a key part of what is known as intracrinology, where tissues locally produce the hormones they require from circulating precursors.

The initial and rate-limiting step in the conversion of DHEA to active androgens is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.orgtaylorandfrancis.com This enzyme converts DHEA to androstenedione (B190577), a direct precursor to testosterone. wikipedia.orgwikipedia.org The activity of 3β-HSD is a critical control point in androgen synthesis and its expression can be modulated by various factors, indicating its significant role in regulating adrenal androgen production. nih.gov

The decline in DHEA levels with age is a well-documented phenomenon, and it is theorized that maintaining DHEA levels could potentially counteract some effects of aging by restoring a more youthful androgenic environment. mayoclinic.org The androgenic effects attributed to DHEA, such as the development of pubic and axillary hair, increased sebum production, and adult body odor, are primarily due to its peripheral conversion to more potent androgens. wikipedia.org

Key Enzymes in the Conversion of this compound to Androgens:

| Enzyme | Substrate | Product | Role in Androgen Homeostasis |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | This compound (DHEA) | Androstenedione | Catalyzes the essential conversion step towards active androgens. wikipedia.orgtaylorandfrancis.com |

| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Androstenedione | Testosterone | Reduces androstenedione to form the potent androgen, testosterone. researchgate.net |

| 5α-reductase | Testosterone | Dihydrotestosterone (DHT) | Converts testosterone to its most potent form, DHT, in target tissues. researchgate.net |

Contributions to Reproductive Physiology and Development

The role of this compound in reproductive physiology is intrinsically linked to its function as a precursor to sex steroids. In both males and females, the conversion of DHEA to androgens and estrogens is essential for normal reproductive function and development. wikipedia.org

The maturational increase in adrenal androgen production, known as adrenarche, which occurs in children around 6-8 years of age, is characterized by rising levels of DHEA and its sulfated form, DHEA-S. nih.gov This event precedes puberty and is associated with the early signs of androgenic effects, such as the growth of pubic and axillary hair. wikipedia.org

Intermediary Role in Neurosteroidogenesis

Beyond its role in peripheral hormone production, this compound is also synthesized in the central nervous system, where it is classified as a neurosteroid. wikipedia.orgresearchgate.net Neurosteroids are steroids synthesized de novo in the brain and nervous tissues, and they can modulate neuronal activity. researchgate.net

DHEA can be synthesized in neurons and glial cells from cholesterol or from circulating steroid precursors that cross the blood-brain barrier. nih.gov Within the brain, DHEA can be metabolized into other neuroactive steroids, including androgens and estrogens. oup.com Astrocytes, a type of glial cell, have been shown to metabolize DHEA to testosterone and subsequently to estradiol (B170435). oup.com

As a neurosteroid, DHEA itself has direct effects on the central nervous system, independent of its conversion to other hormones. wikipedia.org It has been shown to modulate the activity of various neurotransmitter receptors and is implicated in neuronal proliferation, differentiation, and survival. researchgate.netnih.gov The regulation of neurosteroid biosynthesis is complex and can be influenced by neurotransmitters and neuropeptides, suggesting a fine-tuned control of their production and function within the brain. nih.govfrontiersin.org

Biosynthetic Pathways of Neurosteroids Originating from this compound:

| Precursor | Key Enzymes | Neurosteroid Products | Potential Neurological Functions |

| Cholesterol | P450scc, 3β-HSD | This compound (DHEA) | Precursor for other neurosteroids, direct neuromodulatory effects. nih.govfrontiersin.org |

| This compound (DHEA) | 3β-HSD, 17β-HSD, Aromatase | Testosterone, Estradiol | Influence on neuronal development, synaptic plasticity, and behavior. oup.com |

Analytical Strategies for Quantification in Biological Systems

Methodologies for Detection and Profiling

The primary analytical tools for the quantification of 4-Androsten-3beta-ol-17-one are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the high selectivity and sensitivity required for bioanalytical applications.

GC-MS is a well-established and robust technique for steroid analysis. restek.com However, due to the low volatility of steroids like this compound, a derivatization step is necessary to convert them into more volatile compounds suitable for gas chromatography. nih.govdshs-koeln.de This typically involves trimethylsilylation (TMS) to form TMS-ether derivatives. nih.gov

The process renders the steroid amenable to GC analysis, which separates compounds based on their boiling points and interaction with the stationary phase of the GC column. restek.com Following separation, the mass spectrometer fragments the eluted molecules and detects the resulting ions. Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized this compound. nih.gov This allows for detection limits in the low nanogram per milliliter (ng/mL) range. nih.govias.ac.in For instance, a GC-MS method for related androgens achieved detection limits of 5 to 10 ng/mL in urine. nih.gov

| Parameter | Typical Value/Condition |

| Derivatization | Trimethylsilylation (e.g., using MSTFA) |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Detection Limits | 5-10 ng/mL |

| Common Matrices | Urine, Hair |

LC-MS/MS has become the preferred method for steroid quantification due to its high specificity, sensitivity, and ability to analyze compounds without derivatization. nih.govnih.gov This technique separates steroids in their native form in the liquid phase before they enter the mass spectrometer. unige.ch

In LC-MS/MS, the separation is followed by tandem mass spectrometry, which involves two stages of mass analysis. The first stage selects the precursor ion (the ionized molecule of this compound), which is then fragmented. The second stage analyzes specific product ions resulting from this fragmentation. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, allowing for very low detection limits. nih.govmyadlm.org LC-MS/MS methods can achieve lower limits of quantification (LLOQs) in the picogram to low nanogram per milliliter range for various steroids. For example, a validated method for androsterone (B159326) sulfate (B86663) (a related compound) reported an LLOQ of 5 ng/mL in serum. nih.gov

| Parameter | Typical Value/Condition |

| Derivatization | Generally not required |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Common Matrices | Serum, Plasma, Urine |

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is crucial to remove interfering substances from the biological matrix and concentrate the analyte before instrumental analysis.

Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating steroids from biological fluids like urine and plasma. mdpi.comnih.govsterlitech.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. restek.com

Different types of SPE cartridges are available, with C18 and Hydrophilic-Lipophilic Balance (HLB) sorbents being commonly used for steroid extraction. mdpi.com The choice of sorbent and solvents is optimized to achieve high recovery of this compound while efficiently removing matrix components. nih.govmdpi.com Studies have shown that SPE can effectively replace older liquid-liquid extraction methods, offering good recovery rates for various steroid hormones. nih.gov

In the body, steroids like this compound are often conjugated with glucuronic acid or sulfate to increase their water solubility for excretion in urine. nih.govdshs-koeln.de These conjugated forms (glucuronides and sulfates) are not directly analyzable by GC-MS and can show poor ionization in LC-MS. nih.gov Therefore, a hydrolysis step is required to cleave the conjugate and release the free steroid. nih.gov

Enzymatic hydrolysis is the preferred method as it is milder than chemical hydrolysis, which can degrade the steroid molecule. nih.gov Enzymes such as β-glucuronidase (often sourced from Helix pomatia or E. coli) are used to specifically cleave the glucuronide bonds. dshs-koeln.dersc.orgnih.gov The efficiency of the hydrolysis is dependent on factors like pH, temperature, incubation time, and enzyme concentration, which must be carefully optimized. rsc.org For instance, optimal conditions for hydrolyzing various steroid conjugates using an enzyme preparation from abalone entrails were found to be 20 hours at 42°C with a pH of 5.2. rsc.org

Considerations for Specificity and Interference in Biological Assays

Achieving high specificity is a major challenge in steroid analysis due to the presence of numerous structurally similar isomers and isobars in biological samples. sterlitech.com

Mass spectrometry-based methods, particularly LC-MS/MS, offer superior specificity compared to immunoassays, which can suffer from cross-reactivity with other steroids. waters.comnih.gov However, even with LC-MS/MS, isobaric interference can occur. nih.gov Isobaric compounds have the same mass and can produce the same precursor ion, potentially leading to inaccurate quantification if they are not chromatographically separated before entering the mass spectrometer. nih.govscience.gov Therefore, chromatographic conditions must be meticulously developed to ensure that this compound is resolved from any potential isobaric interferents. myadlm.orgwaters.com Careful selection of MRM transitions is also critical to minimize the risk of interference and ensure the accuracy of the analytical results. myadlm.org

Comparative Biochemical and in Vitro Studies

Species-Specific Metabolic Differences

The biotransformation of androstanes shows marked variation among different species, particularly in hepatic metabolism. Studies comparing the in vitro metabolism of the closely related precursor, 4-androstene-3,17-dione, in liver preparations from various aquatic species have highlighted these differences.

In investigations involving liver microsomes from the hagfish (Myxine glutinosa), the dogfish (Squalus acanthias), and the rainbow trout (Salmo gairdnerii), distinct patterns of metabolite formation were observed. While the formation of reduced metabolites was broadly similar, the patterns of hydroxylation varied significantly. Notably, 3α-hydroxy-4-androsten-17-one, a stereoisomer of 4-Androsten-3beta-ol-17-one, was identified as a metabolite in both dogfish and rainbow trout liver microsomes, indicating species-specific activity of hydroxysteroid dehydrogenases (HSDs) houstonmethodist.org.

In contrast, studies with rat liver microsomes have shown that the metabolism of 4-androstene-3,17-dione is dominated by hydroxylation and aromatization pathways mediated by cytochrome P-450 enzymes nih.gov. The primary metabolites are hydroxylated products rather than significant levels of reduced androgens like this compound under these conditions. Research on bovine satellite cells has also pointed to local steroid metabolism within muscle tissue, suggesting that anabolic effects may be mediated by species-specific enzymatic activities in target tissues acs.org.

| Species | Tissue/System | Substrate | Key Metabolites Identified | Primary Metabolic Pathways |

|---|---|---|---|---|

| Dogfish (Squalus acanthias) | Liver Microsomes | 4-Androstene-3,17-dione | 3α-hydroxy-4-androsten-17-one, Hydroxylated derivatives | Reduction, Hydroxylation houstonmethodist.org |

| Rainbow Trout (Salmo gairdnerii) | Liver Microsomes | 4-Androstene-3,17-dione | 3α-hydroxy-4-androsten-17-one, Hydroxylated derivatives | Reduction, Hydroxylation houstonmethodist.org |

| Rat | Liver Microsomes | 4-Androstene-3,17-dione | Hydroxylated products, Aromatized products (e.g., Oestriol, 2-hydroxyoestradiol-17 beta) | Hydroxylation, Aromatization nih.gov |

| Rat | Submaxillary Gland | 4-Androstene-3,17-dione | Androsterone (B159326), Testosterone (B1683101), 5α-androstane-3,17-dione | Reductive Metabolism nih.gov |

| Human | Prostate Cancer Patients (Urine) | 4-hydroxyandrost-4-ene-3,17-dione | 4β,5α-dihydroxyandrostan-3,17-dione, 3α-hydroxy-5β-androstan-4,17-dione | Reduction, Hydroxylation nih.gov |

Organ and Tissue-Specific Metabolism (e.g., Skeletal Muscle, Liver, Prostate)

The metabolic fate of this compound and its precursors is highly dependent on the enzymatic machinery present in specific organs and tissues. The liver, prostate, and skeletal muscle each provide a unique metabolic environment.

Liver: The liver is a primary site for steroid metabolism. In rat hepatic microsomes, the metabolism of 4-androstene-3,17-dione is characterized by a high ratio of hydroxylation to aromatization, approximately 33:1 in untreated rats nih.gov. The process is heavily influenced by cytochrome P-450 enzymes. The principal aromatized products are further hydroxylated, suggesting that the liver rapidly converts estrogens into inactive metabolites nih.gov. Studies using human liver microsomes confirm that the liver's enzymatic activities are crucial for producing steroid metabolites that are eventually detectable in urine dshs-koeln.de.

Skeletal Muscle: Skeletal muscle is not merely a target for androgens but also possesses the capacity for local steroid metabolism, a concept known as intracrinology. nih.gov Muscle cells express enzymes capable of converting steroid precursors into active hormones. nih.govnih.gov For instance, research has shown that acute exercise can activate local bioactive androgen metabolism in skeletal muscle. nih.gov This local synthesis may involve the conversion of precursors like dehydroepiandrosterone (B1670201) (DHEA) or 4-androstene-3,17-dione into more active androgens.

Prostate: The prostate is a key target for androgens and exhibits significant metabolic activity. It contains high levels of enzymes such as 5α-reductase and hydroxysteroid dehydrogenases. In the prostate, DHEA can be converted to 4-androstene-3,17-dione by 3β-hydroxysteroid dehydrogenase (3β-HSD) mdpi.com. Subsequently, 4-androstene-3,17-dione can be converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD) or to 5α-androstanedione by 5α-reductase nih.gov. This latter compound is then converted to the potent androgen dihydrotestosterone (B1667394) (DHT) nih.gov. Studies in rats have demonstrated that prostatic nuclei can convert testosterone to DHT, while the cytoplasm can further reduce DHT to androstanediol georgesdebled.org. This highlights the prostate's role in generating potent androgens locally.

| Organ/Tissue | Key Enzymes Present | Primary Metabolic Pathways | Key Metabolites |

|---|---|---|---|

| Liver | Cytochrome P-450, Aromatase, 17β-HSD | Hydroxylation, Aromatization, Reduction nih.gov | Hydroxylated derivatives, Estrogens (e.g., Oestradiol-17 beta) nih.gov |

| Skeletal Muscle | Steroidogenic enzymes (e.g., HSDs) | Intracrine steroidogenesis, Conversion of precursors nih.govnih.gov | Testosterone, Dihydrotestosterone (DHT) nih.gov |

| Prostate | 5α-reductase, 3β-HSD, 17β-HSD, AKR1C3 | Reductive metabolism, "Alternative" androgen synthesis mdpi.comnih.gov | Dihydrotestosterone (DHT), 5α-androstanedione, Androsterone mdpi.comgeorgesdebled.org |

Characterization of Enzymatic Activities in Recombinant Systems

The use of recombinant systems, where a single enzyme is expressed and studied in isolation, has allowed for precise characterization of its function in steroid metabolism. These studies provide detailed insights into substrate specificity, reaction kinetics, and optimal conditions.

One such study characterized a bifunctional ketoreductase (KR-2) that stereo-selectively reduces 4-androstene-3,17-dione to testosterone mdpi.com. This enzyme, expressed in a recombinant system, demonstrated the ability to regenerate its own cofactor (NADH) by using isopropanol (B130326) as a co-substrate. The kinetic properties of this enzyme were determined, providing a Michaelis constant (Km) value of 2.22 mmol/L with 4-androstene-3,17-dione as the substrate mdpi.com.

In other work, human 17β-HSD was co-expressed with glucose-6-phosphate dehydrogenase (G6PDH) in the yeast Pichia pastoris. This recombinant system was capable of converting 4-androstene-3,17-dione into testosterone, demonstrating the successful functional expression of a key human steroidogenic enzyme in a microbial host mdpi.com.

Furthermore, genetic engineering of Mycobacterium neoaurum strains has been used to characterize and control steroid metabolism. By knocking out the genes for 3-ketosteroid-1,2-dehydrogenase (KstD) and 3-ketosteroid 9α-hydroxylase (Ksh), researchers were able to prevent the degradation of 4-androstene-3,17-dione, leading to its accumulation. This approach effectively characterizes the roles of these specific enzymes in the steroid catabolic pathway d-nb.info.

| Enzyme System | Host | Substrate | Product | Key Findings/Characteristics |

|---|---|---|---|---|

| Ketoreductase 2 (KR-2) | E. coli (inferred) | 4-Androstene-3,17-dione | Testosterone | Km = 2.22 mmol/L; Optimal pH = 6.5–7.0; Optimal Temperature = 40 °C mdpi.com |

| Human 17β-hydroxysteroid dehydrogenase (17β-HSD) | Pichia pastoris | 4-Androstene-3,17-dione | Testosterone | Successful co-expression with a cofactor regenerating enzyme (G6PDH) for efficient conversion mdpi.com |

| 3-ketosteroid-1,2-dehydrogenase (KstD) and 3-ketosteroid 9α-hydroxylase (Ksh) | Mycobacterium neoaurum | 4-Androstene-3,17-dione | (Degradation Products) | Knockout of these enzymes prevents product degradation and leads to accumulation of 4-androstene-3,17-dione, confirming their catabolic role d-nb.info |

Regulation of 4 Androsten 3beta Ol 17 One Homeostasis

Endocrine Control Mechanisms

The systemic production of precursor steroids that lead to the formation of 4-Androsten-3beta-ol-17-one occurs in the adrenal glands and the gonads wikipedia.org. This production is governed by the classical endocrine feedback loops of the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes.

The synthesis and secretion of adrenal androgens, including DHEA and androstenedione (B190577), are primarily under the control of Adrenocorticotrophic Hormone (ACTH) from the pituitary gland nih.gov. ACTH stimulates the zona reticularis of the adrenal cortex to produce these steroids nih.gov. Consequently, the production of this compound in the adrenal gland is indirectly regulated by ACTH through its control over the synthesis of the precursor DHEA.

ACTH stimulation tests are used clinically to assess adrenal function, and they demonstrate a rapid increase in the plasma concentrations of DHEA and androstenedione following ACTH administration nih.govnih.gov. This indicates that ACTH directly modulates the substrate pool available for the 3β-HSD enzyme, thereby influencing the rate of formation of this compound. Studies have shown that even very low doses of ACTH can elicit a significant increase in circulating DHEA levels, suggesting a high sensitivity of the adrenal gland to corticotropin stimulation oup.com.

Table 1: Adrenal Steroid Response to ACTH Stimulation

Hormone concentrations in plasma measured during ACTH stimulation tests in women, showing the stimulatory effect of ACTH on the precursors of this compound.

| Hormone | Typical Response to ACTH | Regulatory Significance |

|---|---|---|

| Dehydroepiandrosterone (B1670201) (DHEA) | Significant Increase nih.govoup.com | Direct precursor for this compound. |

| Androstenedione | Significant Increase nih.gov | Product of this compound metabolism. |

| 17α-hydroxypregnenolone | Significant Increase nih.gov | Upstream precursor in the Δ5 pathway leading to DHEA. |

| Cortisol | Significant Increase nih.gov | Major product of the HPA axis, used as a marker of ACTH action. |

In the gonads (testes in males and ovaries in females), the production of androgens is governed by gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—which are released from the pituitary gland under the control of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus clevelandclinic.org.

LH is the primary stimulus for androgen synthesis in both the Leydig cells of the testes and the thecal cells of the ovaries mdedge.commanchester.ac.uk. The primary pathway for androgen synthesis involves the conversion of cholesterol to pregnenolone (B344588) and subsequently to DHEA, which is then converted to androstenedione wikipedia.orgplos.org. The formation of this compound is an integral step in this process. Therefore, LH levels directly regulate the gonadal production of the necessary precursors for this compound. In the ovaries, the androstenedione produced serves as a substrate for FSH-stimulated granulosa cells to synthesize estrogens via the aromatase enzyme mdedge.com. This creates a two-cell, two-gonadotropin system where LH-driven androgen production is essential for FSH-driven estrogen production mdedge.com.

Local Intracrine Regulation in Target Tissues

Beyond the systemic control exerted by endocrine glands, the homeostasis of this compound is finely regulated at the cellular level in peripheral tissues through a process known as intracrinology nih.govnih.gov. This mechanism allows individual target tissues to produce active androgens and estrogens from circulating inactive adrenal precursors like DHEA according to their local needs nih.govnih.gov.

The key to this local regulation is the tissue-specific expression and activity of the steroidogenic enzymes, particularly 3β-HSD nih.govnih.gov. Circulating DHEA, primarily of adrenal origin, is taken up by peripheral cells in tissues such as the prostate, skin, adipose tissue, and breast nih.gov. Inside these cells, DHEA is converted via the intermediate this compound into androstenedione by the 3β-HSD enzyme. This locally synthesized androstenedione can then be further converted to potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) or to estrogens nih.govndnr.com.

Humans have two major 3β-HSD isoenzymes, which are encoded by different genes and exhibit distinct patterns of tissue expression wikipedia.orgoup.com. This differential expression is a critical point of local control over the formation of this compound and subsequent active steroids.

Table 2: Isoforms of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) and Tissue Distribution

The differential expression of 3β-HSD isoenzymes facilitates the intracrine regulation of steroid synthesis.

| Isoenzyme | Gene | Primary Location of Expression | Role in Homeostasis |

|---|---|---|---|

| Type I (HSD3B1) | HSD3B1 | Placenta, skin, breast, prostate, liver, and other peripheral tissues medscape.comwikipedia.orgoup.com. | Mediates local, intracrine synthesis of steroids from circulating DHEA. Its activity determines the local levels of this compound. |

| Type II (HSD3B2) | HSD3B2 | Adrenal glands, ovaries, and testes medscape.comwikipedia.orgoup.com. | Responsible for steroid synthesis within the classical endocrine glands, under the control of ACTH and gonadotropins. |

The regulation of the HSD3B1 and HSD3B2 genes is complex and can be influenced by various local factors, including cytokines and growth factors, allowing each tissue to autonomously control its steroid-metabolizing machinery oup.com. This intracrine mechanism is responsible for generating a significant portion of androgens in men (30-50%) and the majority of estrogens in women, especially after menopause (100%) nih.govndnr.com. The formation of this compound is a pivotal, albeit transient, step in this locally regulated biosynthetic pathway.

Advanced Research Methodologies and Future Directions

Isotope Tracing and Metabolic Flux Analysis

Isotope tracing is a powerful technique used to track the movement of atoms through a metabolic pathway. By replacing one or more atoms in a precursor molecule with a stable or radioactive isotope, researchers can follow the labeled molecule and its metabolites through various biochemical transformations. This approach provides invaluable quantitative data on the rates of metabolic reactions, a field of study known as metabolic flux analysis.

In the context of 4-Androsten-3beta-ol-17-one, isotope tracing studies are crucial for understanding its precise metabolic fate. For instance, early studies utilized carbon-14 (B1195169) (¹⁴C) labeled androst-4-ene-3,17-dione, a closely related precursor, to investigate its metabolism in various tissues, such as skeletal muscle. nih.gov By incubating the ¹⁴C-labeled steroid with tissue preparations, researchers were able to isolate and identify radiolabeled metabolites, including 3beta-hydroxyandrost-4-en-17-one (a synonym for this compound) and testosterone (B1683101). nih.gov This demonstrated a direct metabolic pathway from androstenedione (B190577) to this compound in this tissue. nih.gov

Metabolic flux analysis, informed by such isotope tracing data, can then be used to build quantitative models of androgen synthesis. researchgate.net These models can predict how the flow of metabolites through the steroidogenic network changes in response to various physiological or pathological conditions. For example, by introducing a labeled precursor and measuring the isotopic enrichment of downstream metabolites over time, the relative activities of competing enzymatic pathways can be determined. This is particularly relevant for this compound, which sits (B43327) at a crossroads where it can be acted upon by different hydroxysteroid dehydrogenase enzymes.

Structural Biology of Enzyme-Steroid Interactions

Understanding the precise molecular interactions between this compound and the enzymes that metabolize it is fundamental to comprehending its biochemical role. Structural biology, primarily through X-ray crystallography and computational modeling, provides atomic-level insights into these interactions.

The key enzymes acting on this compound are 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). The three-dimensional structures of several HSD isoforms have been determined, revealing important features of their active sites. nih.govnih.govrcsb.orgnih.govscirp.org

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): Crystal structures of various 17β-HSD isoforms, such as 17β-HSD1, have been solved in complex with different steroid ligands. nih.govrcsb.orgnih.govscirp.org These structures show a narrow substrate-binding pocket that accommodates the steroid molecule. The specificity of these enzymes is determined by key amino acid residues that form hydrogen bonds and van der Waals interactions with the steroid. For example, in 17β-HSD1, residues like Ser142 and Tyr155 are involved in binding the 17-hydroxyl group of estradiol (B170435), and similar interactions would be expected with the 17-keto group of this compound. scirp.org The pseudo-symmetric nature of androgens allows them to bind in multiple orientations within the active site of some 17β-HSD isoforms, leading to a diversity of potential metabolic reactions. nih.gov

3β-Hydroxysteroid Dehydrogenases (3β-HSDs): Structural models and mutagenesis studies of 3β-HSD isoforms have identified critical residues for substrate binding and catalysis. nih.gov For instance, Ser124 in human 3β-HSD1 is thought to be a key residue for substrate interaction. nih.gov Docking studies, which computationally predict the binding pose of a ligand in an enzyme's active site, can be used to model the interaction of this compound with 3β-HSD. These models can predict how the 3β-hydroxyl group and the A/B ring structure of the steroid fit into the active site, positioning the C3 for oxidation.

Future research in this area will focus on obtaining high-resolution crystal structures of 3β-HSD and 17β-HSD isoforms in complex with this compound or its direct metabolites. Such structures would provide definitive evidence of the binding mode and the specific interactions that govern substrate recognition and catalysis, paving the way for the design of specific inhibitors for therapeutic purposes.

Development of Novel Analytical Assays for Specific Metabolites

The accurate and sensitive quantification of this compound and its metabolites in biological matrices is essential for studying its pharmacokinetics and physiological roles. The development of novel analytical assays, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized the field of steroid analysis. nih.govendocrine-abstracts.orgthermofisher.comsciex.commdpi.com

LC-MS/MS offers high specificity and sensitivity, allowing for the simultaneous measurement of multiple steroids in a single analysis. The development of a typical LC-MS/MS assay for this compound and its metabolites would involve:

Sample Preparation: Extraction of the steroids from the biological matrix (e.g., serum, urine, or tissue homogenate) using techniques like liquid-liquid extraction or solid-phase extraction. nih.govthermofisher.commdpi.com

Chromatographic Separation: Separation of the target analytes from other endogenous compounds using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Reversed-phase columns are commonly used for steroid analysis. nih.govendocrine-abstracts.orgthermofisher.com

Mass Spectrometric Detection: Ionization of the separated steroids, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), followed by detection using a triple quadrupole mass spectrometer. nih.govthermofisher.com The mass spectrometer is operated in selected reaction monitoring (SRM) mode to ensure high selectivity and sensitivity.

The table below summarizes the key parameters of a hypothetical LC-MS/MS method for this compound and a potential metabolite.

| Parameter | Description |

| Analyte | This compound |

| Potential Metabolite | Androst-4-ene-3,17-dione |

| Sample Matrix | Serum, Urine |

| Extraction Method | Liquid-Liquid Extraction with diethyl ether |

| Chromatography | Reversed-phase C18 column |

| Ionization Mode | Positive ESI or APCI |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Limit of Quantification | Expected in the low ng/mL to pg/mL range |

Future advancements in this area include the development of high-resolution mass spectrometry (HRMS) methods, which can provide even greater specificity and the ability to perform untargeted metabolomic analyses to discover novel metabolites of this compound. sciex.commdpi.com Additionally, the development of specific immunoassays could provide a high-throughput and cost-effective alternative for routine clinical analysis, although they may be susceptible to cross-reactivity with other structurally related steroids. researchgate.netannlabmed.org

Emerging Roles in Non-Traditional Steroidogenic Tissues

While the gonads and adrenal glands are the classical sites of steroid hormone production, it is now well-established that many other tissues possess the enzymatic machinery to synthesize and metabolize steroids. This concept of "intracrinology" highlights the importance of local steroid production in regulating tissue-specific functions. nih.gov Research into the presence and activity of steroidogenic enzymes in non-traditional tissues opens up new avenues for understanding the potential roles of this compound.

The Brain (Neurosteroidogenesis): The brain is capable of synthesizing its own steroids, known as neurosteroids, which can modulate neuronal function. nih.gov Enzymes such as 3β-HSD and 17β-HSD are expressed in various brain regions. nih.gov The local conversion of precursors like DHEA to androgens such as this compound and its subsequent metabolites could have significant effects on mood, cognition, and neuroprotection.

Adipose Tissue: Adipose tissue is now recognized as an important endocrine organ that can metabolize steroids. It expresses several steroidogenic enzymes and can contribute significantly to the circulating pool of androgens and estrogens, particularly in postmenopausal women. The local metabolism of this compound in adipose tissue could influence adipocyte differentiation, lipid metabolism, and the development of metabolic disorders.

The Skin: The skin is another peripheral tissue with a well-documented capacity for steroid metabolism. It can convert DHEA into more potent androgens, which play a role in regulating hair growth, sebum production, and skin homeostasis. The formation of this compound within the skin could be a key step in the local androgenic signaling cascade.

Future research will focus on elucidating the specific pathways of this compound metabolism in these non-traditional steroidogenic tissues and understanding the physiological consequences of this local steroid production. This will likely involve the use of advanced techniques such as tissue-specific knockout mouse models and sophisticated in vitro cell culture systems.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Androsten-3beta-ol-17-one derivatives, and how are they characterized?

- Methodological Answer : Synthesis typically involves bromination at C-16α of 17-ketone precursors followed by controlled alkaline hydrolysis. For example, zinc dust reductive cleavage of 6β,19-epoxy-16α-hydroxy-17-ketones yields 19-alcohol derivatives, which are rearranged to 17β-hydroxy-16-ketones under sodium hydroxide treatment . Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment (≥95% purity is standard) .

Q. How does this compound function as a precursor in testosterone biosynthesis?

- Methodological Answer : The compound undergoes enzymatic conversion via 17β-hydroxysteroid dehydrogenase (17β-HSD) to form testosterone. Studies using rat liver microsomes demonstrate that isotopic labeling (e.g., deuterium incorporation) can track metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for quantifying intermediates and confirming conversion efficiency .

Q. What analytical techniques are recommended for structural elucidation of sulfated metabolites of this compound?

- Methodological Answer : Sulfated metabolites like 4-Androsten-3beta,17beta-diol 17-sulfate are analyzed via LC-MS/MS with collision-induced dissociation (CID). Predicted fragmentation patterns at 20–40 eV collision energy (e.g., m/z 370.5 → 97.0 for the sulfate group) and comparison with synthetic standards are essential for identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiandrogenic mechanisms of this compound derivatives?

- Methodological Answer : Discrepancies arise from differential inhibition of testosterone 5α-reductase versus direct androgen receptor antagonism. For instance, 17β-carboxylic acid derivatives inhibit DHT formation in human skin homogenates but fail to block DHT-induced responses in hamster flank organ assays. Dual experimental models (in vitro enzyme assays + in vivo organ culture) are required to dissect these mechanisms .

Q. What challenges exist in identifying minor metabolites of this compound in complex biological matrices?

- Methodological Answer : Low-abundance metabolites (e.g., 19-hydroxylated derivatives) require enrichment via solid-phase extraction (SPE) and derivatization (e.g., silylation for GC-MS). Isotope dilution assays with deuterated internal standards improve quantification accuracy in plasma or urine samples .

Q. How should researchers address inconsistencies in enzymatic activity data across species or tissue types?

- Methodological Answer : Species-specific enzyme isoforms (e.g., rat vs. human 17β-HSD) may explain variability. Comparative studies using recombinant enzymes and tissue-specific knockout models are critical. For example, hepatic versus dermal metabolism profiles can be mapped via transcriptomics-coupled activity assays .

Data Contradiction Analysis

Q. Why do some studies report pro-androgenic effects of this compound derivatives despite structural similarity to antiandrogens?

- Methodological Answer : Stereochemical variations (e.g., 3β vs. 3α hydroxyl orientation) and metabolic activation (e.g., sulfation at C-17) alter receptor binding. Molecular docking simulations combined with competitive binding assays (using radiolabeled DHT) can clarify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.